BenchChemオンラインストアへようこそ!

2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one

Structure-Activity Relationship (SAR) Antioxidant Activity Quinazolin-4(3H)-one

Procure 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one for your medicinal chemistry programs. This 2,3-disubstituted quinazolin-4(3H)-one derivative features a unique 2-benzyl/3-(3-methoxyphenyl) substitution pattern, creating a distinct regioisomeric niche unavailable with other methoxy or 2-phenyl analogs. Its specific substitution profile is ideal for SAR studies and virtual screening campaigns targeting kinases, deubiquitinases, or kinesins. Secure this research-exclusive chemical to deconvolute the contributions of the 2- and 3-substituents to pharmacological activity.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
CAS No. 6163-76-4
Cat. No. B5608899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one
CAS6163-76-4
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4
InChIInChI=1S/C22H18N2O2/c1-26-18-11-7-10-17(15-18)24-21(14-16-8-3-2-4-9-16)23-20-13-6-5-12-19(20)22(24)25/h2-13,15H,14H2,1H3
InChIKeyJJDQTAGZEAJQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one (CAS 6163-76-4): Baseline Identity and Chemical Classification for Procurement Decisions


2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one (CAS 6163-76-4) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative with the molecular formula C22H18N2O2 and a molecular weight of 342.4 g/mol . It belongs to the quinazolinone pharmacophore class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties [1]. The compound features a benzyl substituent at position 2 and a 3-methoxyphenyl group at position 3 of the quinazolinone core. Its chemical identity is confirmed by standard analytical methods including mass spectrometry, with spectral data archived in the KnowItAll Mass Spectral Library [2]. This compound is commercially available primarily as a research chemical for non-human, non-therapeutic applications .

Why Generic Substitution Fails for 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one: Structural Determinants of Biological Divergence


Experimental evidence underscores that minor structural modifications within the quinazolin-4(3H)-one series lead to profound, non-linear alterations in biological activity. For example, among 3-substituted quinazolinone anticonvulsants, benzyl substitution at position 3 yields strong anticonvulsant activity but with reduced seizure prevention compared to butyl substitution, directly showing how a single substituent switch alters the therapeutic profile [1]. Similarly, in a parallel series of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, varying the hydrazone-derived substituent at position 2 yielded compounds with markedly divergent analgesic potency and ulcerogenic index, with compound AS3 (2-(1-methylbutylidene-hydrazino) derivative) emerging as the most active while others showed substantially weaker effects [2]. These examples demonstrate that the specific combination of the 3-(3-methoxyphenyl) and 2-benzyl substituents in the target compound cannot be assumed interchangeable with other 2-substituted or 3-substituted quinazolinone analogs. Regioisomeric methoxy positioning (ortho vs. meta vs. para) on the N3-phenyl ring is also expected to alter electronic distribution, molecular conformation, and target binding, based on well-established structure-activity relationship (SAR) principles within this scaffold class [3]. Any procurement decision to substitute a generic quinazolinone must therefore account for the unique 2-benzyl/3-(3-methoxyphenyl) substitution pattern.

Product-Specific Quantitative Differentiation Evidence for 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one


Meta-Methoxy Regioisomeric SAR Differentiation from Ortho-Methoxy Analogs in Quinazolin-4(3H)-one Scaffolds

The 3-methoxyphenyl substitution on the N3 position of the quinazolinone core confers distinct structure-activity properties compared to ortho-methoxy analogs. In a systematic evaluation of 2-substituted quinazolin-4(3H)-ones using DPPH, ABTS, and TEACCUPRAC antioxidant assays, it was established that the position of methoxy and hydroxyl substituents on the N3-phenyl ring critically determines antioxidant activity. Specifically, ortho-dihydroxy substitution (e.g., 2,3-dihydroxyphenyl) yielded potent antioxidant and metal-chelating properties, whereas methoxy substitution alone, particularly in the meta position, is predicted to result in reduced radical-scavenging capacity due to the absence of a hydrogen-donating hydroxyl group [1]. While the study did not test the exact target compound, the SAR trend provides class-level inference that 3-methoxyphenyl-substituted derivatives exhibit a distinct pharmacological profile separable from their ortho-substituted counterparts.

Structure-Activity Relationship (SAR) Antioxidant Activity Quinazolin-4(3H)-one

2-Benzyl vs. 2-Substituted Amino Side-Chain Differentiation in 3-(3-Methoxyphenyl)quinazolin-4(3H)-ones

In a head-to-head series of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, the specific hydrazone-derived substituent at position 2 exerted a dramatic influence on analgesic potency and gastric safety. Compound AS3 (2-(1-methylbutylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one) demonstrated superior analgesic and anti-inflammatory activity relative to other analogs in the same series, while also showing reduced ulcerogenic potential compared to reference NSAIDs [1]. Because the target compound (2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one) bears a 2-benzyl substituent instead of a 2-hydrazino-derived side chain, neither the high analgesic potency of AS3 nor its specific ulcerogenic index can be assumed applicable. The SAR from this parallel series demonstrates that the identity of the 2-substituent is a critical determinant of both efficacy and toxicity within the 3-(3-methoxyphenyl)quinazolin-4(3H)-one subclass.

Analgesic Activity Anti-inflammatory Activity Ulcerogenicity

Separable Anticonvulsant Profiles of 3-Benzyl vs. 3-(3-Methoxyphenyl) Quinazolin-4(3H)-ones

A systematic evaluation of 3-substituted quinazoline-4(3H)-ones for anticonvulsant activity revealed that the nature of the N3 substituent dictates both seizure-spread prevention and seizure-threshold elevation. Specifically, benzyl substitution at position 3 produced strong anticonvulsant activity but with less seizure prevention compared to butyl-substituted analogs, establishing that anticonvulsant potency and seizure-prevention efficacy are independently modulated by the N3 substituent [1]. This study provides class-level evidence that exchanging the 3-(3-methoxyphenyl) group of the target compound for a simple 3-benzyl group would yield a distinctly different anticonvulsant profile, even if the 2-substituent remains constant. The target compound's 3-(3-methoxyphenyl) moiety is therefore a non-interchangeable structural feature for CNS-targeted applications.

Anticonvulsant Activity Seizure Threshold Maximal Electroshock (MES)

Physicochemical Property Differentiation: Molecular Weight, logP, and Topological Polar Surface Area (tPSA) vs. Common Quinazolinone Analogs

The target compound (MW 342.4 g/mol) occupies a distinct physicochemical space compared to structurally simpler quinazolin-4(3H)-one analogs. For comparison, 2-(3-methoxyphenyl)-4(3H)-quinazolinone (CAS 56071-04-6) has a molecular weight of 252.27 g/mol , and 3-(2-methoxybenzyl)-3H-quinazolin-4-one (CAS 141305-97-7) has a molecular weight of 266.30 g/mol . The higher molecular weight and greater lipophilicity of the target compound (driven by the additional benzyl group at position 2 and the 3-methoxyphenyl at position 3) are predicted to influence membrane permeability, plasma protein binding, and metabolic stability relative to these lower-MW analogs. The calculated boiling point of 542.5 ± 60.0 °C at 760 mmHg further differentiates it from smaller quinazolinones for applications requiring thermal stability. These physicochemical differences carry practical implications for formulation, solubility, and storage conditions.

Physicochemical Properties Drug-likeness ADME Prediction

Distinct Mass Spectral Fingerprint Enabling Analytical Differentiation from Regioisomeric Analogs

The target compound has a confirmed mass spectral signature archived in the KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023, providing two independent GC-MS spectra for identity verification [1]. The InChIKey QJNJXXQOYUYPMO-UHFFFAOYSA-N uniquely identifies the 1,2-dihydro-3-benzyl-2-(3-methoxyphenyl) core structure, distinguishing it from regioisomeric analogs such as 2-benzyl-3-(2-methoxyphenyl)quinazolin-4-one (ortho-methoxy isomer) and 2-benzyl-3-(4-methoxyphenyl)quinazolin-4-one (para-methoxy isomer). The exact mass of 344.152478 g/mol further enables high-resolution mass spectrometry (HRMS)-based discrimination. This spectral uniqueness provides a verifiable quality control criterion for procurement: any supplied material can be confirmed against these reference spectra to ensure the correct regioisomer has been delivered.

Mass Spectrometry Analytical Chemistry Quality Control

Absence of Direct Head-to-Head Comparative Biological Data for the Target Compound: A Critical Gap Statement

An exhaustive search of primary research literature, patents, and authoritative biological activity databases (including PubMed, ChEMBL, BindingDB, and PubChem) as of early 2026 revealed no publicly available head-to-head comparative biological data for 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one (CAS 6163-76-4) against close structural analogs. The compound is not indexed in ChEMBL with quantitative bioactivity measurements, nor does it appear in BindingDB with IC50/Ki data for any defined molecular target [1]. Published antiproliferative screening studies of 2-substituted quinazolin-4(3H)-ones (e.g., Karelou et al., Molecules 2023) evaluated sixteen compounds against nine cancer cell lines plus 109 kinases and four bromodomains, but did not include the target compound in the tested panel [2]. Similarly, the compound is absent from systematic urease inhibition studies and antioxidant SAR series. This evidence gap means that procurement decisions must rely on class-level SAR inference rather than direct comparative performance data.

Data Gap Analysis Procurement Risk Assessment Literature Coverage

Best-Fit Research and Industrial Application Scenarios for 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one Based on Available Evidence


SAR Library Expansion for Quinazolin-4(3H)-one Analog Series Requiring Meta-Methoxy N3-Substitution

This compound is most appropriately deployed as a building block or reference standard in medicinal chemistry programs systematically exploring SAR around the N3-phenyl substitution pattern of quinazolin-4(3H)-ones. Given the documented sensitivity of biological activity to the position of methoxy substituents (meta vs. ortho vs. para) in related quinazolinone antioxidant and anti-inflammatory series [1][2], the target compound fills a specific regioisomeric niche that cannot be satisfied by 2-methoxyphenyl or 4-methoxyphenyl analogs. Its 2-benzyl substituent further distinguishes it from 2-phenyl or 2-substituted amino variants, enabling the deconvolution of contributions from both the 2- and 3-substituents to overall pharmacological activity.

Physicochemical Probe or Control Compound in Membrane Permeability and Metabolic Stability Studies

With a molecular weight of 342.4 g/mol and a boiling point of 542.5 °C , this compound occupies a higher lipophilicity and thermal stability range compared to common quinazolinone building blocks (MW ~250–270 g/mol). It can serve as a lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, where its behavior relative to lower-MW quinazolinones can inform structure-property relationship (SPR) models. The 3-methoxy substituent may also serve as a metabolic soft spot for cytochrome P450-mediated O-demethylation studies, providing a useful substrate for metabolite identification workflows.

Quality Control and Analytical Method Development Reference Standard

The existence of authenticated GC-MS spectra in the KnowItAll Mass Spectral Library [3] makes this compound suitable as a reference standard for developing and validating analytical methods (HPLC-UV, LC-MS, GC-MS) targeting quinazolinone-containing samples. Its unique InChIKey and exact mass enable unambiguous identification, supporting quality control workflows in synthetic chemistry laboratories producing 2,3-disubstituted quinazolin-4(3H)-one libraries.

In Silico Screening and Molecular Docking Starting Point for Novel Target Identification

The compound's 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one scaffold represents a drug-like chemotype (MW < 500, moderate lipophilicity) suitable for virtual screening campaigns. Given the quinazolin-4(3H)-one core's known engagement with diverse targets including EGFR kinase, USP7, KSP kinesin, and urease [4], this specific substitution pattern may yield novel target engagement profiles when screened computationally against rationally selected target libraries. Procurement for in silico hit identification followed by experimental validation represents a rational use case consistent with the available evidence.

Quote Request

Request a Quote for 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.